Hadacidin

Description

Properties

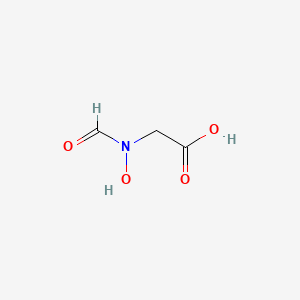

IUPAC Name |

2-[formyl(hydroxy)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NO4/c5-2-4(8)1-3(6)7/h2,8H,1H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URJHVPKUWOUENU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)N(C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2618-22-6 (mono-hydrochloride salt) | |

| Record name | Hadacidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000689134 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1043962 | |

| Record name | Hadacidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1043962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

689-13-4 | |

| Record name | N-Formyl-N-hydroxyglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=689-13-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hadacidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000689134 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hadacidin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02109 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hadacidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1043962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HADACIDIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BFO5P1010A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery of Hadacidin: A Technical Guide to its Isolation, Characterization, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hadacidin, a naturally occurring N-formyl-N-hydroxyglycine, is a potent inhibitor of adenylosuccinate synthetase, a crucial enzyme in the de novo purine biosynthesis pathway. First isolated from the fermentation broths of Penicillium frequentans and subsequently found in other Penicillium species such as Penicillium aurantioviolaceum, this small molecule has garnered significant interest for its antitumor and plant growth inhibitory activities. This technical guide provides an in-depth overview of the discovery of this compound, detailing the experimental protocols for its isolation, purification, and biological characterization. Furthermore, it presents key quantitative data, signaling pathways, and experimental workflows in a clear and accessible format for researchers in drug discovery and development.

Introduction

The quest for novel bioactive compounds from microbial sources has been a cornerstone of drug discovery for decades. The genus Penicillium is renowned for producing a plethora of secondary metabolites with diverse biological activities, most notably the life-saving antibiotic, penicillin. In the early 1960s, a systematic screening of fermentation broths for antitumor agents led to the discovery of this compound. This compound, named for its inhibitory action against human adenocarcinoma, represents a class of naturally occurring hydroxamic acids. Its specific mechanism of action, targeting a key enzyme in purine biosynthesis, makes it a valuable tool for studying cellular metabolism and a potential lead for the development of novel therapeutics.

Fermentation and Production of this compound

This compound is produced by several species of Penicillium, including P. frequentans and P. aurantioviolaceum, through submerged fermentation. The production of this secondary metabolite is influenced by various factors, including the composition of the culture medium and fermentation conditions.

Culture Media Composition

A variety of media have been utilized for the cultivation of Penicillium species for the production of secondary metabolites. A typical medium for this compound production includes a carbon source, a nitrogen source, and essential minerals.

Table 1: Example of a Production Medium for Penicillium Species

| Component | Concentration (g/L) |

| Glucose | 20.0 |

| Potato Dextrose Broth | 24.0 |

| Yeast Extract | 3.0 |

| Sucrose | 21.0 |

| Peptone | 5.0 |

| K₂HPO₄ | 1.0 |

| MgSO₄·7H₂O | 0.5 |

Note: The optimal composition may vary depending on the specific Penicillium strain and fermentation conditions.

Fermentation Parameters

Optimal production of this compound is typically achieved under controlled fermentation conditions.

Table 2: Typical Fermentation Parameters for this compound Production

| Parameter | Value |

| Temperature | 25-28 °C |

| pH | 5.0 - 6.5 |

| Agitation | 120 - 200 rpm |

| Incubation Time | 6 - 8 days |

Isolation and Purification of this compound

The recovery of this compound from the fermentation broth involves a multi-step process designed to separate it from other broth components and impurities.

Experimental Protocol: Isolation and Purification

-

Harvesting and Clarification: At the end of the fermentation period, the culture broth is harvested. The fungal mycelium and other solid materials are removed by filtration through cheesecloth or by centrifugation (e.g., 5000 x g for 20 minutes). The resulting supernatant is the starting material for this compound extraction.

-

Solvent Extraction: The pH of the clarified supernatant is adjusted to acidic conditions (pH 2-3) using an acid such as HCl. This compound is then extracted from the aqueous phase into an organic solvent like ethyl acetate or butyl acetate. This process is typically repeated multiple times to ensure efficient extraction. The organic phases are then pooled.

-

Concentration: The pooled organic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract containing this compound.

-

Chromatographic Purification: The crude extract is subjected to further purification using chromatographic techniques.

-

Anion Exchange Chromatography: The crude extract, dissolved in a low ionic strength buffer, is loaded onto an anion exchange column (e.g., DEAE-cellulose). The column is washed to remove unbound impurities. This compound is then eluted using a salt gradient (e.g., 0-1 M NaCl). Fractions are collected and assayed for the presence of this compound.

-

Size-Exclusion Chromatography: Fractions containing this compound can be further purified using a size-exclusion column (e.g., Sephadex G-25) to remove molecules of significantly different sizes.

-

-

Crystallization: The purified this compound fractions are pooled, concentrated, and crystallized from a suitable solvent system (e.g., water-ethanol) to obtain pure this compound.

Caption: Experimental workflow for the isolation and purification of this compound.

Biological Activity and Mechanism of Action

This compound exhibits its biological effects by specifically inhibiting adenylosuccinate synthetase (EC 6.3.4.4), an enzyme that catalyzes the conversion of inosine monophosphate (IMP) to adenylosuccinate, a key step in the biosynthesis of adenosine monophosphate (AMP).

Inhibition of Adenylosuccinate Synthetase

This compound acts as a competitive inhibitor with respect to L-aspartate, one of the substrates of adenylosuccinate synthetase. This inhibition leads to a depletion of the cellular pool of adenine nucleotides, thereby affecting DNA and RNA synthesis and ultimately leading to cell growth inhibition.

Caption: Signaling pathway showing the inhibition of adenylosuccinate synthetase by this compound.

Quantitative Analysis of Inhibition

The inhibitory potency of this compound and its analogs against adenylosuccinate synthetase has been quantified using various enzymatic assays.

Table 3: Inhibitory Activity of this compound and its Analogs

| Compound | Target Enzyme | Inhibition | IC₅₀ / Kᵢ |

| This compound | Adenylosuccinate Synthetase | Competitive with L-aspartate | Kᵢ = 86 µM |

| N-acetyl-N-hydroxyglycine | Adenylosuccinate Synthetase | 50-75% inhibition at 5 mM | Not specified |

| N-formylglycine | Adenylosuccinate Synthetase | 50-75% inhibition at 5 mM | Not specified |

| N-hydroxyglycine | Adenylosuccinate Synthetase | 50-75% inhibition at 5 mM | Not specified |

Experimental Protocol: Adenylosuccinate Synthetase Assay

The activity of adenylosuccinate synthetase and its inhibition by this compound can be determined spectrophotometrically by monitoring the formation of adenylosuccinate at 280 nm.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the following components in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.8, with 10 mM MgCl₂):

-

Inosine monophosphate (IMP)

-

L-aspartate

-

Guanosine triphosphate (GTP)

-

Adenylosuccinate synthetase enzyme

-

-

Inhibitor Addition: For inhibition studies, add varying concentrations of this compound to the reaction mixture. A control reaction without the inhibitor should be run in parallel.

-

Initiation and Measurement: Initiate the reaction by adding the enzyme. Immediately monitor the increase in absorbance at 280 nm over time using a spectrophotometer. The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration. For determining the inhibition constant (Kᵢ), perform the assay at various substrate (L-aspartate) and inhibitor concentrations and analyze the data using Lineweaver-Burk or Dixon plots.

Caption: Experimental workflow for the adenylosuccinate synthetase inhibition assay.

Biosynthesis of this compound

Isotopic labeling studies have been instrumental in elucidating the biosynthetic pathway of this compound in Penicillium aurantioviolaceum. These experiments have revealed the precursors and the sequence of enzymatic reactions leading to the formation of this hydroxamic acid.

Precursor Feeding Studies

Experiments involving the feeding of ¹⁴C-labeled precursors to P. aurantioviolaceum cultures have demonstrated that glycine and formate are direct precursors of this compound. The carboxyl group of glycine forms the carboxyl group of this compound, while the α-carbon of glycine becomes the α-carbon of this compound. The formyl group is derived from formate.

Table 4: Precursor Incorporation into this compound

| Labeled Precursor | Incorporation into this compound |

| [1-¹⁴C]Glycine | High |

| [2-¹⁴C]Glycine | High |

| [¹⁴C]Formate | High |

| [¹⁴C]Serine | High (likely via conversion to glycine and formate) |

Proposed Biosynthetic Pathway

The proposed biosynthetic pathway involves the N-hydroxylation of glycine to form N-hydroxyglycine, which is then N-formylated to yield this compound.

Caption: Proposed biosynthetic pathway of this compound.

Conclusion

The discovery of this compound from Penicillium species has provided a valuable molecular probe for studying purine metabolism and a potential scaffold for the development of new therapeutic agents. This technical guide has outlined the key methodologies for its production, isolation, and characterization, along with a detailed look at its mechanism of action. The provided protocols and data serve as a comprehensive resource for researchers aiming to work with this fascinating natural product. Further investigation into the regulation of this compound biosynthesis and the development of more potent and selective analogs could open new avenues in drug discovery.

Hadacidin's Mechanism of Action on Adenylosuccinate Synthetase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the mechanism of action of hadacidin, a potent inhibitor of adenylosuccinate synthetase. The document provides a comprehensive overview of the enzyme's function, the inhibitory action of this compound, quantitative kinetic data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Introduction to Adenylosuccinate Synthetase

Adenylosuccinate synthetase (AdSS) is a crucial enzyme in the de novo purine biosynthesis pathway. It catalyzes the first committed step in the synthesis of adenosine monophosphate (AMP) from inosine monophosphate (IMP). The reaction involves the GTP-dependent condensation of L-aspartate with IMP to form adenylosuccinate, which is subsequently converted to AMP by adenylosuccinate lyase.[1] This two-step conversion is vital for the production of adenine nucleotides, which are essential for a myriad of cellular processes, including DNA and RNA synthesis, energy metabolism, and cellular signaling.[2] Given its critical role, AdSS is a significant target for the development of antimicrobial and antineoplastic agents.

The Inhibitory Mechanism of this compound

This compound (N-formyl-N-hydroxyglycine) is a naturally occurring amino acid analog that acts as a potent and specific inhibitor of adenylosuccinate synthetase.[3] Its mechanism of action is primarily through competitive inhibition with respect to the substrate L-aspartate.[4]

Structural and kinetic studies have revealed that this compound, being an analog of aspartate, binds to the aspartate-binding site on the adenylosuccinate synthetase enzyme.[5] The binding of this compound to the enzyme prevents the binding of the natural substrate, L-aspartate, thereby halting the synthesis of adenylosuccinate and, consequently, AMP.[6]

Crystal structures of Escherichia coli adenylosuccinate synthetase in complex with this compound have provided detailed insights into the molecular interactions. The aldehyde group of this compound coordinates with a magnesium ion (Mg2+), while its carboxyl group forms interactions with backbone amide groups and the side-chain of an arginine residue (Arg303) in the active site.[5] These interactions effectively lock the inhibitor in place, blocking the catalytic activity of the enzyme.

Quantitative Inhibition Data

The inhibitory effect of this compound on adenylosuccinate synthetase has been quantified through various kinetic studies. The following tables summarize the key kinetic parameters for the enzyme and the inhibition constants for this compound and its analogs.

| Substrate | Organism | Apparent Km (μM) |

| IMP | Dictyostelium discoideum | 36[7] |

| GTP | Dictyostelium discoideum | 23[7] |

| Aspartate | Dictyostelium discoideum | 714[7] |

| IMP | Yoshida Sarcoma Ascites Tumor Cells | 41[4] |

| Aspartate | Yoshida Sarcoma Ascites Tumor Cells | 98[4] |

| GTP | Yoshida Sarcoma Ascites Tumor Cells | 7[4] |

| IMP | Zea mays | 21[8] |

| GTP | Zea mays | 16[8] |

| Aspartate | Zea mays | 335[8] |

Table 1: Michaelis-Menten Constants (Km) for Adenylosuccinate Synthetase Substrates

| Inhibitor | Organism | Inhibition Type | Ki (μM) |

| This compound | Dictyostelium discoideum | Competitive with Aspartate | 86[7] |

| This compound | Yoshida Sarcoma Ascites Tumor Cells | Competitive with Aspartate | 2.5[4] |

| Guanosine-5'-(β,γ-imino)triphosphate | Dictyostelium discoideum | Competitive with GTP | 15[7] |

| Formycin B monophosphate | Dictyostelium discoideum | Competitive with IMP | 80[7] |

Table 2: Inhibition Constants (Ki) for Adenylosuccinate Synthetase Inhibitors

Experimental Protocols

The characterization of this compound's mechanism of action has been facilitated by a range of experimental techniques. Detailed methodologies for key experiments are provided below.

Purification of Adenylosuccinate Synthetase

A common method for purifying adenylosuccinate synthetase involves affinity chromatography.[4][7]

-

Preparation of this compound-Sepharose 4B Affinity Column: this compound is coupled to Sepharose 4B beads to create an affinity matrix.

-

Cell Lysate Preparation: Cells (e.g., Dictyostelium discoideum or tumor cells) are harvested and lysed to release the cellular proteins.[4][7]

-

Affinity Chromatography: The cell lysate is passed through the this compound-Sepharose 4B column. Adenylosuccinate synthetase binds specifically to the immobilized this compound.

-

Washing: The column is washed with a buffer to remove non-specifically bound proteins.

-

Elution: The purified enzyme is eluted from the column using a solution containing a high concentration of L-aspartate or a change in pH.

-

Further Purification (Optional): Additional purification steps, such as anion-exchange high-performance liquid chromatography (HPLC) and gel-filtration HPLC, can be employed to achieve higher purity.[7]

Enzyme Kinetics Assay (Spectrophotometric Method)

The activity of adenylosuccinate synthetase can be monitored continuously by measuring the decrease in absorbance at 280 nm as IMP is converted to adenylosuccinate.

-

Reaction Mixture Preparation: A reaction mixture is prepared in a quartz cuvette containing a suitable buffer (e.g., 100 mM Tris/acetate, pH 8.0), MgCl₂, GTP, IMP, and varying concentrations of L-aspartate.[9]

-

Enzyme Addition: The reaction is initiated by adding a known amount of purified adenylosuccinate synthetase to the reaction mixture.

-

Spectrophotometric Monitoring: The change in absorbance at 280 nm is recorded over time using a spectrophotometer. The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.

-

Determination of Km: The experiment is repeated with different concentrations of one substrate while keeping the others at saturating concentrations. The Km value is then calculated by fitting the initial rate data to the Michaelis-Menten equation.

-

Determination of Ki: To determine the inhibition constant for this compound, the assay is performed in the presence of varying concentrations of the inhibitor and the substrate (L-aspartate). The Ki is determined using methods such as Dixon plots or by fitting the data to the competitive inhibition model.

X-ray Crystallography of the Enzyme-Inhibitor Complex

Determining the three-dimensional structure of adenylosuccinate synthetase in complex with this compound provides atomic-level insights into the inhibitory mechanism.[5]

-

Crystallization: The purified adenylosuccinate synthetase is co-crystallized with its substrates (or substrate analogs like GDP and NO₃⁻) and this compound. This is typically achieved using vapor diffusion methods with a precipitant solution (e.g., polyethylene glycol).[5]

-

X-ray Diffraction Data Collection: The resulting crystals are exposed to a high-intensity X-ray beam. The diffraction pattern is recorded on a detector.

-

Structure Determination and Refinement: The diffraction data is processed to determine the electron density map of the protein-ligand complex. A molecular model is built into the electron density and refined to obtain the final three-dimensional structure.[5]

Visualizing the Mechanism and Workflows

The following diagrams, generated using the DOT language, illustrate the key processes involved in the action of this compound on adenylosuccinate synthetase.

Caption: Mechanism of this compound Inhibition.

Caption: Enzyme Kinetics Experimental Workflow.

Conclusion

This compound serves as a classic example of a competitive inhibitor, effectively targeting the aspartate-binding site of adenylosuccinate synthetase. The detailed understanding of its mechanism of action, supported by robust quantitative data and structural studies, provides a solid foundation for the rational design of novel and more potent inhibitors of this essential enzyme. The experimental protocols outlined in this guide offer a practical framework for researchers engaged in the study of adenylosuccinate synthetase and the development of new therapeutic agents targeting the purine biosynthesis pathway.

References

- 1. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]

- 2. Adenylosuccinate synthetase: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Purification and properties of adenylosuccinate synthetase from Yoshida sarcoma ascites tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Estimation of Ki in a competitive enzyme-inhibition model: comparisons among three methods of data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A quick method for the determination of inhibition constants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdn.graphpad.com [cdn.graphpad.com]

- 8. Adenylosuccinate synthetase from maize. Purification, properties, and mechanism of inhibition by 5'-phosphohydantocidin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Hadacidin: A Competitive Inhibitor of L-aspartate in Purine Biosynthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Hadacidin, a naturally occurring N-formyl derivative of N-hydroxyglycine, functions as a potent and specific competitive inhibitor of L-aspartate in the de novo purine biosynthesis pathway. By targeting adenylosuccinate synthetase (AdSS), this compound effectively blocks the conversion of inosine monophosphate (IMP) to adenylosuccinate, a critical step in the synthesis of adenosine monophosphate (AMP). This inhibitory action disrupts purine metabolism, leading to cytotoxic effects in rapidly proliferating cells, which has positioned this compound as a compound of interest in anticancer research. This technical guide provides a comprehensive overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols for its characterization, and visual representations of the relevant biological pathways and experimental workflows.

Introduction

The de novo purine biosynthesis pathway is a fundamental metabolic process responsible for the synthesis of purine nucleotides, the essential building blocks of DNA and RNA. This pathway is a well-established target for chemotherapeutic agents due to the increased demand for nucleotides in rapidly dividing cancer cells. This compound (N-formyl-N-hydroxyglycine) is an antimetabolite that acts as a structural analog of L-aspartate, one of the substrates for the enzyme adenylosuccinate synthetase (AdSS). This enzyme catalyzes the first committed step in the synthesis of AMP from IMP. By competitively inhibiting AdSS, this compound disrupts the production of a crucial purine nucleotide, leading to cell growth inhibition and apoptosis. This guide delves into the technical details of this compound's inhibitory mechanism, providing researchers with the necessary information to study and potentially exploit this interaction for therapeutic purposes.

Mechanism of Action: Competitive Inhibition of Adenylosuccinate Synthetase

This compound exerts its biological activity by directly competing with L-aspartate for the binding site on adenylosuccinate synthetase (AdSS). AdSS catalyzes the GTP-dependent conversion of inosine monophosphate (IMP) and L-aspartate to adenylosuccinate and GDP. This reaction is a pivotal point in purine metabolism, directing the flux of IMP towards the synthesis of AMP.

The structural similarity between this compound and L-aspartate allows this compound to bind to the active site of AdSS. However, due to its chemical structure, this compound cannot be utilized as a substrate in the subsequent enzymatic reaction. This binding event is reversible and can be overcome by increasing the concentration of the natural substrate, L-aspartate, a hallmark of competitive inhibition. The inhibition of AdSS by this compound leads to a depletion of the cellular pool of adenylosuccinate and, consequently, AMP, thereby disrupting nucleic acid synthesis and cellular energy metabolism.

Quantitative Data

The inhibitory potency of this compound against adenylosuccinate synthetase has been quantified in various studies. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme. A lower Ki value indicates a more potent inhibitor.

| Parameter | Enzyme Source | Value | Reference |

| Ki | Dictyostelium discoideum | 86 µM | [1] |

Further research is needed to compile a more comprehensive list of Ki values from diverse species.

Experimental Protocols

Purification of Adenylosuccinate Synthetase (AdSS)

This protocol is a generalized procedure based on methods for purifying AdSS from various sources. Specific steps may need optimization depending on the source organism and the availability of tagged recombinant protein.

Materials:

-

Cell paste or tissue sample expressing AdSS

-

Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM DTT, protease inhibitors)

-

Affinity Chromatography Resin (e.g., Ni-NTA for His-tagged protein)

-

Wash Buffer (Lysis buffer with 20 mM imidazole for His-tagged protein)

-

Elution Buffer (Lysis buffer with 250 mM imidazole for His-tagged protein)

-

Size-Exclusion Chromatography (SEC) column

-

SEC Buffer (e.g., 20 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT)

Procedure:

-

Cell Lysis: Resuspend the cell paste in ice-cold Lysis Buffer and lyse the cells using a suitable method (e.g., sonication, French press).

-

Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g for 30 minutes at 4°C) to pellet cell debris.

-

Affinity Chromatography: Load the clarified supernatant onto a pre-equilibrated affinity chromatography column.

-

Washing: Wash the column extensively with Wash Buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound AdSS from the column using Elution Buffer.

-

Size-Exclusion Chromatography: Concentrate the eluted protein and load it onto an SEC column equilibrated with SEC Buffer to further purify the protein and remove aggregates.

-

Purity Assessment: Analyze the purified protein fractions by SDS-PAGE to assess purity.

-

Concentration Determination: Determine the protein concentration using a standard method (e.g., Bradford assay or measuring absorbance at 280 nm).

Adenylosuccinate Synthetase (AdSS) Activity Assay

This protocol describes a continuous spectrophotometric assay to measure the activity of AdSS. The assay couples the production of GDP to the oxidation of NADH via pyruvate kinase and lactate dehydrogenase.

Materials:

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT)

-

IMP (Inosine monophosphate)

-

GTP (Guanosine triphosphate)

-

L-aspartate

-

Phosphoenolpyruvate (PEP)

-

NADH (Nicotinamide adenine dinucleotide, reduced form)

-

Pyruvate kinase (PK)

-

Lactate dehydrogenase (LDH)

-

Purified AdSS

-

This compound (or other inhibitors)

Procedure:

-

Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing Assay Buffer, IMP, GTP, L-aspartate, PEP, and NADH at their desired final concentrations.

-

Coupling Enzymes: Add a sufficient amount of PK and LDH to the reaction mixture.

-

Inhibitor Addition (for inhibition studies): Add varying concentrations of this compound or a vehicle control to the reaction mixture.

-

Enzyme Addition: Initiate the reaction by adding a small volume of purified AdSS to the cuvette.

-

Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 340 nm (due to the oxidation of NADH) over time using a spectrophotometer.

-

Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot. For inhibition studies, determine the Ki value by fitting the data to the appropriate inhibition model (e.g., competitive inhibition).

Cell Viability (MTT) Assay for IC50 Determination

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effect of this compound on cancer cell lines and to calculate its IC50 value.[2][3][4][5]

Materials:

-

Human cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

This compound stock solution

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[2]

-

Compound Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle-only control.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours.[4]

-

Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control. Plot the cell viability against the logarithm of the this compound concentration and determine the IC50 value from the resulting dose-response curve.

Visualizations

De Novo Purine Biosynthesis Pathway

The following diagram illustrates the de novo purine biosynthesis pathway, highlighting the step inhibited by this compound.

Caption: De Novo Purine Biosynthesis Pathway and the Site of this compound Inhibition.

Experimental Workflow: Adenylosuccinate Synthetase Purification

The diagram below outlines a typical workflow for the purification of His-tagged adenylosuccinate synthetase.

Caption: Workflow for the Purification of His-tagged Adenylosuccinate Synthetase.

Experimental Workflow: Enzyme Inhibition Assay

This diagram illustrates the workflow for determining the inhibitory effect of this compound on adenylosuccinate synthetase activity.

Caption: Workflow for an Enzyme Inhibition Assay of this compound against AdSS.

Conclusion

This compound serves as a classic example of a competitive inhibitor, targeting a key enzyme in the de novo purine biosynthesis pathway. Its mechanism of action, involving the competitive inhibition of L-aspartate binding to adenylosuccinate synthetase, provides a clear rationale for its observed cytotoxic effects, particularly in rapidly proliferating cells. The experimental protocols and data presented in this guide offer a framework for researchers to further investigate the therapeutic potential of this compound and to develop novel inhibitors targeting this crucial metabolic pathway. The provided visualizations aim to facilitate a deeper understanding of the underlying biological processes and experimental procedures. Further research is warranted to expand the quantitative data on this compound's inhibitory effects across different species and a wider range of cancer cell lines.

References

- 1. Adenylosuccinate synthetase from Dictyostelium discoideum: effects of this compound analogs and binding of [14C]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. texaschildrens.org [texaschildrens.org]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

The Biosynthesis of Hadacidin in Fungi: A Technical Guide

Abstract

Hadacidin, or N-formyl-N-hydroxyglycine, is a fungal secondary metabolite with notable biological activity, including antitumor and growth-inhibitory properties. This technical guide provides a comprehensive overview of the biosynthesis of this compound in fungi, with a primary focus on the producing organisms, the proposed biosynthetic pathway, and the methodologies employed for its study. While significant progress was made in elucidating the foundational steps of this compound formation in the mid-20th century, a detailed molecular and genetic understanding of the pathway remains an area for further investigation. This document is intended for researchers, scientists, and professionals in drug development interested in fungal natural products and their biosynthetic mechanisms.

Introduction

This compound is a structurally simple hydroxamate derivative first isolated from the culture filtrates of Penicillium frequentans.[1] Its name is derived from its inhibitory activity against human adenocarcinoma.[1] The biological activity of this compound stems from its function as an antagonist of L-aspartate, leading to the inhibition of adenylosuccinate synthetase, a key enzyme in the de novo biosynthesis of purines.[1][2] This mode of action has made this compound a subject of interest in cancer research and as a potential herbicide. This guide will delve into the biochemical route fungi employ to synthesize this metabolite.

The this compound Biosynthetic Pathway

The biosynthesis of this compound in fungi, particularly in Penicillium species such as Penicillium aurantio-violaceum, is proposed to be a direct pathway involving the modification of the amino acid glycine.[3] The pathway is understood to proceed through two primary steps: the N-hydroxylation of glycine followed by the formylation of the resulting intermediate.

Precursors

The primary precursors for the this compound backbone are glycine and a one-carbon unit , typically supplied by formate.[2][3] Metabolic labeling studies have confirmed the incorporation of these molecules into the final this compound structure.

Key Intermediates and Enzymatic Steps

The proposed biosynthetic pathway of this compound is a linear sequence:

-

N-hydroxylation of Glycine: The initial and committing step is the oxidation of the amino group of glycine to form the intermediate, N-hydroxyglycine . This reaction is catalyzed by a putative glycine hydroxylase or oxidase. The precise nature of this enzyme in this compound-producing fungi has not been fully characterized.

-

Formylation of N-hydroxyglycine: The hydroxylamino group of N-hydroxyglycine is then formylated to yield the final product, this compound (N-formyl-N-hydroxyglycine). This step is catalyzed by a formyltransferase, which utilizes a one-carbon donor.

A diagram of the proposed this compound biosynthetic pathway is presented below.

Caption: Proposed biosynthetic pathway of this compound from glycine and formate.

Quantitative Data

Detailed quantitative data on this compound biosynthesis is sparse in the available literature. The following table summarizes conceptual quantitative parameters that are critical for characterizing the efficiency of the this compound biosynthetic pathway.

| Parameter | Description | Typical Units |

| This compound Titer | The final concentration of this compound produced in culture. | mg/L or µM |

| Specific Productivity | The rate of this compound production per unit of biomass per unit of time. | mg/(g DCW · h) |

| Yield on Substrate | The amount of this compound produced per unit of primary carbon source consumed. | g/g or mol/mol |

| Enzyme Vmax | The maximum rate of reaction for the key biosynthetic enzymes. | µmol/(min · mg protein) |

| Enzyme Km | The substrate concentration at which the enzyme reaction rate is half of Vmax. | µM |

Experimental Protocols

The following sections outline generalized experimental protocols that can be adapted for the study of this compound biosynthesis.

Fungal Culture and this compound Production

A generalized workflow for the cultivation of this compound-producing fungi and the subsequent extraction and analysis of the product is depicted below.

Caption: General experimental workflow for this compound production and analysis.

Protocol:

-

Inoculation: Inoculate a suitable liquid medium (e.g., potato dextrose broth) with spores or mycelia of a this compound-producing fungal strain.

-

Incubation: Incubate the culture under optimal conditions of temperature, pH, and aeration for a specified period.

-

Harvesting: Separate the fungal biomass from the culture broth by filtration or centrifugation.

-

Extraction: Extract this compound from the culture filtrate using a suitable organic solvent.

-

Purification: Purify the extracted this compound using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).

-

Quantification and Characterization: Quantify the purified this compound using HPLC with a standard curve and confirm its identity using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Enzyme Assays

While the specific enzymes for this compound biosynthesis are not well-characterized, the following are generalized approaches for assaying the putative enzymatic activities.

4.2.1. Glycine Hydroxylase Assay

-

Principle: This assay would measure the conversion of glycine to N-hydroxyglycine.

-

Methodology:

-

Prepare a cell-free extract from the this compound-producing fungus.

-

Incubate the cell-free extract with glycine and necessary cofactors (e.g., NADPH, FAD).

-

Monitor the formation of N-hydroxyglycine over time using a suitable analytical method, such as HPLC or a colorimetric assay.

-

4.2.2. N-hydroxyglycine Formyltransferase Assay

-

Principle: This assay would measure the formylation of N-hydroxyglycine.

-

Methodology:

-

Incubate a partially purified enzyme fraction with N-hydroxyglycine and a formyl donor (e.g., formyl-CoA or N10-formyltetrahydrofolate).

-

Monitor the formation of this compound over time using HPLC.

-

Genetic Basis of this compound Biosynthesis

To date, the biosynthetic gene cluster (BGC) responsible for this compound production in fungi has not been identified. The identification of this gene cluster would be a significant advancement in understanding the regulation and evolution of this pathway. A logical relationship for the discovery of the this compound BGC is proposed below.

Caption: Logical workflow for the identification of the this compound biosynthetic gene cluster.

Conclusion and Future Perspectives

The biosynthesis of this compound in fungi represents a simple yet elegant pathway for the production of a biologically active secondary metabolite. While the foundational biochemistry has been outlined, significant opportunities for research remain. The identification and characterization of the glycine hydroxylase and N-hydroxyglycine formyltransferase are critical next steps. Furthermore, the discovery of the this compound biosynthetic gene cluster will enable a deeper understanding of the pathway's regulation and potential for bioengineering to produce novel this compound analogs with improved therapeutic properties. The methodologies and conceptual frameworks presented in this guide provide a roadmap for future investigations into this fascinating area of fungal biochemistry.

References

The Structural Elucidation of Hadacidin and Its Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hadacidin (N-formyl-N-hydroxyglycine) is the simplest known naturally occurring hydroxamic acid, first isolated from the fungus Penicillium aurantioviolaceum.[1] Possessing notable anticancer properties, its mechanism of action involves the inhibition of adenylosuccinate synthetase, a crucial enzyme in the de novo purine biosynthesis pathway.[2][3] As a structural analogue of L-aspartate, this compound has served as a foundational molecule for the development of numerous analogues aimed at probing and enhancing this inhibitory activity. This guide provides an in-depth overview of the structural elucidation of this compound, its biosynthetic pathway, the analysis of its analogues, and the experimental methodologies integral to this research.

Structural Characterization of this compound

The definitive structure of this compound was established as N-formyl-N-hydroxyglycine through a combination of classical chemical analysis and modern spectroscopic techniques.

Chemical Properties:

-

Molecular Formula: C₃H₅NO₄[1]

-

Molar Mass: 119.076 g·mol⁻¹[1]

-

IUPAC Name: N-Formyl-N-hydroxyglycine[1]

The key functional groups—a carboxylic acid, a formyl group, and a hydroxylamino moiety—were identified through various chemical degradation and derivatization experiments in early studies. Modern spectroscopic methods provide unambiguous confirmation of this structure.

Spectroscopic Methods for Structural Elucidation

The primary techniques for the structural determination of organic molecules like this compound and its analogues are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for mapping the carbon-hydrogen framework of the molecule. For this compound, ¹H NMR would reveal signals corresponding to the methylene (-CH₂-), formyl (-CHO), and hydroxyl (-OH) protons, with their chemical shifts and coupling patterns confirming their connectivity. ¹³C NMR would similarly show distinct signals for the carboxyl, carbonyl (formyl), and methylene carbons.

-

Mass Spectrometry (MS): MS provides the precise molecular weight and fragmentation patterns. High-resolution mass spectrometry (HRMS) can confirm the elemental composition (C₃H₅NO₄), while tandem MS (MS/MS) experiments would show characteristic fragmentation, such as the loss of water, carbon monoxide, or the carboxyl group, further corroborating the proposed structure.

-

X-ray Crystallography: This technique provides the definitive three-dimensional atomic arrangement of a molecule in its crystalline state.[4][5] By analyzing the diffraction pattern of X-rays passed through a this compound crystal, researchers can determine precise bond lengths, bond angles, and the overall conformation of the molecule. This method has been used to confirm the structures of various this compound analogues.[6]

Biosynthesis of this compound

The biosynthesis of this compound in Penicillium species has been shown to originate from simple amino acid precursors. Isotopic labeling experiments have been crucial in elucidating this pathway.

Key findings include:

-

Glycine serves as the backbone of the this compound molecule.[1]

-

The formyl group is derived from formate, the 3-carbon of serine, or the 2-carbon of glycine.[1]

-

The hydroxylamino oxygen atom is incorporated from molecular oxygen (O₂), not from water.[1]

The proposed biosynthetic pathway begins with the N-oxygenation of glycine to form N-hydroxyglycine, which is subsequently N-formylated to yield this compound.[1]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. The mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 5. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Hadacidin's Role in Purine Nucleotide Pool Depletion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hadacidin, a naturally occurring N-formyl derivative of L-aspartic acid, is a potent inhibitor of adenylosuccinate synthetase (AdSS), a critical enzyme in the de novo purine biosynthesis pathway. By targeting AdSS, this compound effectively disrupts the conversion of inosine monophosphate (IMP) to adenosine monophosphate (AMP), leading to a significant depletion of the intracellular adenylate nucleotide pool. This targeted inhibition ultimately impacts cellular processes reliant on adequate purine nucleotide levels, including DNA and RNA synthesis, cellular signaling, and energy metabolism. This technical guide provides an in-depth overview of this compound's mechanism of action, its quantitative effects on purine nucleotide concentrations, and detailed experimental protocols for studying its activity. The information presented is intended to support researchers and drug development professionals in the investigation and potential application of this compound and other AdSS inhibitors.

Introduction

The de novo synthesis of purine nucleotides is a fundamental metabolic pathway essential for cell proliferation and survival. This pathway culminates in the production of inosine monophosphate (IMP), which serves as a crucial branchpoint for the synthesis of adenosine monophosphate (AMP) and guanosine monophosphate (GMP). The conversion of IMP to AMP is a two-step process, with the first and committing step catalyzed by the enzyme adenylosuccinate synthetase (AdSS). AdSS facilitates the GTP-dependent condensation of IMP and L-aspartate to form adenylosuccinate.

This compound (N-formyl-L-aspartic acid) acts as a competitive inhibitor of AdSS with respect to L-aspartate. Its structural similarity to the natural substrate allows it to bind to the active site of the enzyme, thereby blocking the synthesis of adenylosuccinate and, consequently, AMP. This inhibition leads to a significant imbalance in the purine nucleotide pool, with a marked decrease in adenine nucleotides. The targeted disruption of this pathway has made this compound a valuable tool for studying purine metabolism and a potential lead compound in the development of anticancer and antimicrobial agents.

Mechanism of Action of this compound

This compound's primary mechanism of action is the competitive inhibition of adenylosuccinate synthetase (AdSS). AdSS catalyzes the following reaction:

IMP + L-aspartate + GTP ⇌ Adenylosuccinate + GDP + Pi

This compound, as an analog of L-aspartate, competes for the same binding site on the AdSS enzyme. The binding of this compound to the enzyme prevents the binding of L-aspartate, thereby halting the synthesis of adenylosuccinate. This leads to an accumulation of IMP and a depletion of downstream products, most notably AMP, and subsequently ADP and ATP.

Caption: Mechanism of this compound Inhibition.

Quantitative Effects on Purine Nucleotide Pools

The inhibition of adenylosuccinate synthetase by this compound leads to measurable changes in the intracellular concentrations of purine nucleotides. The most direct effect is a decrease in the adenylate pool (AMP, ADP, and ATP).

Table 1: Effect of this compound on Intracellular Purine Nucleotide Concentrations in Ovine Luteal Tissue

| Treatment Group | AMP (nmol/mg tissue) |

| Control | 0.58 ± 0.06 |

| This compound | 0.39 ± 0.06* |

*p ≤ 0.01 compared to control.

Data adapted from: Tsai, S. J., et al. (1995). Effects of the purine biosynthesis pathway inhibitors azaserine, this compound, and mycophenolic acid on the developing ovine corpus luteum. Prostaglandins, 50(5-6), 339-351.

Experimental Protocols

Adenylosuccinate Synthetase Activity Assay (Spectrophotometric)

This protocol is adapted from the general principles of spectrophotometric enzyme assays and is designed to measure the activity of adenylosuccinate synthetase by monitoring the formation of adenylosuccinate.

Principle: The formation of adenylosuccinate from IMP and L-aspartate can be monitored by the increase in absorbance at 280 nm, as adenylosuccinate has a higher molar extinction coefficient at this wavelength compared to the substrates.

Materials:

-

Spectrophotometer capable of measuring absorbance at 280 nm

-

Quartz cuvettes

-

Tris-HCl buffer (100 mM, pH 8.0)

-

Magnesium chloride (MgCl₂) (10 mM)

-

Guanosine triphosphate (GTP) (1 mM)

-

Inosine monophosphate (IMP) (0.5 mM)

-

L-aspartate (10 mM)

-

Purified adenylosuccinate synthetase enzyme

-

This compound (for inhibition studies)

-

Nuclease-free water

Procedure:

-

Prepare the Assay Buffer: Prepare a fresh solution of 100 mM Tris-HCl, pH 8.0, containing 10 mM MgCl₂.

-

Prepare Substrate Solutions: Prepare stock solutions of GTP, IMP, and L-aspartate in nuclease-free water. The final concentrations in the assay will be 0.1 mM GTP, 0.05 mM IMP, and 1 mM L-aspartate.

-

Reaction Mixture Preparation: In a 1 mL quartz cuvette, prepare the reaction mixture as follows:

-

800 µL Assay Buffer

-

100 µL GTP stock solution

-

100 µL IMP stock solution

-

A variable volume of L-aspartate stock solution to achieve the desired final concentration.

-

Nuclease-free water to a final volume of 990 µL.

-

-

Enzyme Preparation: Dilute the purified adenylosuccinate synthetase in cold assay buffer to a suitable concentration that will yield a linear reaction rate for at least 5 minutes.

-

Assay Initiation and Measurement:

-

Equilibrate the reaction mixture in the spectrophotometer at 25°C for 5 minutes.

-

Initiate the reaction by adding 10 µL of the diluted enzyme solution to the cuvette.

-

Immediately mix by inversion and start recording the absorbance at 280 nm every 30 seconds for 5-10 minutes.

-

-

Control Reactions:

-

No Enzyme Control: Replace the enzyme solution with an equal volume of assay buffer.

-

No Substrate Controls: Omit one substrate at a time from the reaction mixture to ensure the observed activity is substrate-dependent.

-

-

Inhibition Studies: To determine the inhibitory effect of this compound, pre-incubate the enzyme with varying concentrations of this compound for 10-15 minutes at 25°C before adding the substrates to initiate the reaction.

-

Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ε₂₈₀ for adenylosuccinate is approximately 14,400 M⁻¹cm⁻¹).

Caption: Adenylosuccinate Synthetase Assay Workflow.

Quantification of Intracellular Purine Nucleotides by HPLC

This protocol provides a general framework for the extraction and quantification of intracellular purine nucleotides from cell culture samples using High-Performance Liquid Chromatography (HPLC).

Principle: Cellular nucleotides are extracted and separated by reverse-phase ion-pairing HPLC and detected by their UV absorbance. Quantification is achieved by comparing the peak areas of the analytes to those of known standards.

Materials:

-

Cultured cells (e.g., cancer cell line)

-

This compound

-

Phosphate-buffered saline (PBS), ice-cold

-

Perchloric acid (PCA), 0.4 M, ice-cold

-

Potassium hydroxide (KOH), 2 M, ice-cold

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase A: 100 mM potassium phosphate buffer, pH 6.0, with 5 mM tetrabutylammonium hydrogen sulfate (ion-pairing agent)

-

Mobile Phase B: Methanol

-

Purine nucleotide standards (ATP, ADP, AMP, GTP, GDP, GMP, IMP)

-

Microcentrifuge

-

Syringe filters (0.22 µm)

Procedure:

-

Cell Culture and Treatment:

-

Culture cells to the desired confluency.

-

Treat cells with the desired concentration of this compound or vehicle control for the specified duration.

-

-

Cell Harvesting and Extraction:

-

Aspirate the culture medium and wash the cells twice with ice-cold PBS.

-

Add 1 mL of ice-cold 0.4 M PCA to the culture dish and scrape the cells.

-

Transfer the cell suspension to a microcentrifuge tube.

-

Incubate on ice for 15 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant (acid-soluble fraction) and transfer it to a new tube.

-

-

Neutralization:

-

Neutralize the extract by adding ice-cold 2 M KOH dropwise until the pH reaches 6.0-7.0 (monitor with pH paper). The formation of a white precipitate (potassium perchlorate) will be observed.

-

Incubate on ice for 10 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitate.

-

Collect the supernatant containing the nucleotides.

-

-

Sample Preparation for HPLC:

-

Filter the neutralized extract through a 0.22 µm syringe filter into an HPLC vial.

-

-

HPLC Analysis:

-

Equilibrate the C18 column with the initial mobile phase conditions (e.g., 98% Mobile Phase A, 2% Mobile Phase B).

-

Inject 20 µL of the prepared sample.

-

Run a gradient elution program to separate the nucleotides. An example gradient is as follows:

-

0-5 min: 2% B

-

5-25 min: 2% to 50% B (linear gradient)

-

25-30 min: 50% B

-

30-35 min: 50% to 2% B (linear gradient)

-

35-45 min: 2% B (re-equilibration)

-

-

Monitor the eluent at 254 nm.

-

-

Quantification:

-

Prepare a standard curve for each purine nucleotide by injecting known concentrations of the standards.

-

Identify the peaks in the sample chromatogram by comparing their retention times with the standards.

-

Calculate the concentration of each nucleotide in the sample by comparing its peak area to the standard curve.

-

Normalize the nucleotide concentrations to the total protein content or cell number of the original sample.

-

Caption: HPLC Workflow for Nucleotide Quantification.

Conclusion

This compound serves as a powerful tool for investigating the intricacies of de novo purine biosynthesis and the cellular consequences of its disruption. Its specific inhibition of adenylosuccinate synthetase provides a clear and targeted mechanism for depleting the intracellular adenylate nucleotide pool. The experimental protocols detailed in this guide offer

The Anticancer Properties of Hadacidin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hadacidin, a naturally occurring N-formyl-N-hydroxyglycine, has demonstrated notable anticancer properties primarily through its targeted inhibition of purine biosynthesis. As a structural analog of L-aspartate, its principal mechanism of action is the competitive inhibition of adenylosuccinate synthetase (AdSS), a critical enzyme in the de novo synthesis of adenosine monophosphate (AMP). This disruption of nucleotide metabolism selectively impedes the proliferation of rapidly dividing cancer cells, which are heavily reliant on this pathway. This technical guide provides an in-depth analysis of the biochemical mechanisms, quantitative inhibitory data, and experimental methodologies related to the anticancer effects of this compound. It also explores the downstream consequences of its action on cancer cell signaling and presents available data from preclinical and clinical evaluations.

Core Mechanism of Action: Inhibition of Purine Biosynthesis

This compound exerts its anticancer effects by targeting a fundamental metabolic process essential for cell growth and proliferation: the de novo synthesis of purine nucleotides.

Targeting Adenylosuccinate Synthetase (AdSS)

The primary molecular target of this compound is adenylosuccinate synthetase (AdSS), the enzyme that catalyzes the conversion of inosine monophosphate (IMP) to adenylosuccinate, a precursor to AMP. This compound, being a structural mimic of L-aspartate, acts as a competitive inhibitor of AdSS with respect to L-aspartate.[1] This inhibition blocks the synthesis of AMP, a crucial component of DNA, RNA, and the energy currency molecule ATP. Cancer cells, with their high rates of proliferation, have an increased demand for nucleotides, making them particularly vulnerable to the disruption of this pathway.[2]

Impact on Pyrimidine Synthesis

While the primary target of this compound is purine synthesis, some studies have indicated that it can also inhibit the formation of uridylic acid, a component of the pyrimidine synthesis pathway. However, the concentration of this compound required to achieve this inhibition is significantly higher than that needed to block purine formation, suggesting that this is a secondary and less potent effect.[3]

Quantitative Data on Inhibitory Activity

The inhibitory potency of this compound and its analogs against adenylosuccinate synthetase has been quantified in various studies.

| Compound | Target Enzyme | Inhibition Metric | Value | Notes | Source |

| This compound | Adenylosuccinate Synthetase | Ki | 86 µM | Competitive inhibitor with respect to L-aspartate. | [1] |

| This compound | sAMP Synthetase | % Inhibition | 100% | At a concentration of 5 mM. | [1] |

| N-acetyl-N-hydroxyglycine | sAMP Synthetase | % Inhibition | 50-75% | At a concentration of 5 mM. | [1] |

| N-formylglycine | sAMP Synthetase | % Inhibition | 50-75% | At a concentration of 5 mM. | [1] |

| N-acetylglycine | sAMP Synthetase | % Inhibition | 50-75% | At a concentration of 5 mM. | [1] |

| N-hydroxyglycine | sAMP Synthetase | % Inhibition | 50-75% | At a concentration of 5 mM. | [1] |

| N-(thiocarboxy)-L-aspartic anhydride | sAMP Synthetase | % Inhibition | 27% | At a concentration of 5 mM. | [1] |

| N-benzoylglycine | sAMP Synthetase | % Inhibition | 6% | At a concentration of 5 mM. | [1] |

| N-formylsarcosine | sAMP Synthetase | % Inhibition | No effect | At a concentration of 5 mM. | [1] |

| This compound methylester | sAMP Synthetase | % Inhibition | No effect | At a concentration of 5 mM. | [1] |

Signaling Pathways and Downstream Consequences

The inhibition of de novo purine synthesis by this compound initiates a cascade of downstream effects that contribute to its anticancer activity. While this compound does not directly target canonical signaling pathways such as MAPK/ERK or PI3K/AKT, the depletion of the purine nucleotide pool has profound implications for these and other cellular processes.

A reduction in ATP and GTP levels can lead to:

-

Cell Cycle Arrest: Insufficient nucleotides for DNA replication can cause cell cycle arrest, primarily at the G1/S checkpoint.

-

Induction of Apoptosis: Cellular stress resulting from metabolic disruption can trigger programmed cell death.

-

Inhibition of Angiogenesis: The formation of new blood vessels, a process vital for tumor growth, is energy-intensive and can be hindered by reduced ATP availability.

Experimental Protocols

Detailed experimental protocols for assessing the anticancer properties of this compound can be adapted from standard assays for evaluating cytotoxic and antimetabolic agents.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., in a range from 1 µM to 10 mM) and a vehicle control. Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Adenylosuccinate Synthetase Inhibition Assay

This assay directly measures the inhibitory effect of this compound on its target enzyme.

-

Enzyme Preparation: Purify AdSS from a suitable source (e.g., recombinant expression or tissue extraction).

-

Reaction Mixture: Prepare a reaction mixture containing buffer, IMP, GTP, L-aspartate, and MgCl2.

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures.

-

Enzyme Addition and Incubation: Initiate the reaction by adding AdSS and incubate at 37°C for a defined period.

-

Reaction Termination: Stop the reaction (e.g., by adding perchloric acid).

-

Product Quantification: Measure the formation of the product, adenylosuccinate, using high-performance liquid chromatography (HPLC).

-

Data Analysis: Determine the rate of reaction at each inhibitor concentration and calculate kinetic parameters such as Ki.

Clinical Evaluation

This compound, also known by its NSC designation NSC-521778, has undergone clinical evaluation. A clinical trial was conducted to assess its safety and efficacy at three fractionated dose levels.[4] While detailed results from this historical trial are not widely available in recent literature, its progression to clinical testing underscores its initial promise as an anticancer agent. Further investigation into the outcomes of this trial could provide valuable insights for the development of next-generation purine synthesis inhibitors.

Conclusion and Future Directions

This compound represents a classic example of a targeted anticancer agent that exploits the metabolic vulnerabilities of cancer cells. Its well-defined mechanism of action, centered on the inhibition of adenylosuccinate synthetase, provides a solid foundation for further research and drug development. Future efforts could focus on the design of more potent and selective this compound analogs, the exploration of combination therapies with other anticancer agents, and a deeper investigation into the broader signaling consequences of purine synthesis inhibition in various cancer types. The foundational knowledge of this compound's anticancer properties continues to be relevant in the ongoing quest for more effective and less toxic cancer therapies.

References

- 1. Adenylosuccinate synthetase from Dictyostelium discoideum: effects of this compound analogs and binding of [14C]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Clinical trial of this compound (NSC-521778) at three fractionated dose levels - PubMed [pubmed.ncbi.nlm.nih.gov]

Hadacidin: A Microbial Antimetabolite and its Role as a Plant Growth Regulator

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Hadacidin, initially identified as an antitumor agent, is a naturally occurring N-formyl derivative of N-hydroxyglycine produced by various species of the fungus Penicillium. Its potent biological activity extends to the plant kingdom, where it acts as a significant growth inhibitor. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action as a regulator of plant growth. It delves into the specifics of its target, the purine biosynthesis pathway, and the consequential physiological effects on plants. This document summarizes quantitative data on its inhibitory effects, details relevant experimental protocols, and provides visualizations of the pertinent biochemical pathways to serve as a resource for researchers in plant science and drug development.

Introduction

This compound, with the chemical structure N-formyl-N-hydroxyaminoacetic acid, is a secondary metabolite produced by fungi of the Penicillium genus, including Penicillium frequentans.[1] It was first isolated and characterized in the early 1960s for its growth-inhibitory properties against human adenocarcinoma cells.[2][3] Subsequent research revealed its broad-spectrum biological activity, including its role as a potent inhibitor of plant growth.[4][5]

While not a natural plant growth regulator in the sense of being a plant-derived hormone, this compound serves as a powerful tool for studying plant physiology and metabolism due to its specific mode of action. It acts as an antimetabolite, interfering with a fundamental biochemical pathway essential for plant growth and development. This guide will explore the molecular basis of this compound's activity and its application in plant biology research.

Mechanism of Action: Inhibition of Purine Biosynthesis

The primary mechanism by which this compound exerts its growth-inhibitory effects on plants is through the competitive inhibition of the enzyme adenylosuccinate synthetase (AdSS) (EC 6.3.4.4).[6][7] This enzyme catalyzes a critical step in the de novo purine biosynthesis pathway, which is responsible for the synthesis of adenine and guanine nucleotides. These nucleotides are fundamental building blocks for nucleic acids (DNA and RNA) and are essential for cellular energy transfer (ATP, GTP), signaling, and the synthesis of certain coenzymes.[8][9]

Adenylosuccinate synthetase facilitates the conversion of inosine monophosphate (IMP) to adenylosuccinate, a precursor to adenosine monophosphate (AMP).[7][10] this compound, being a structural analog of L-aspartate, one of the substrates for AdSS, competitively binds to the enzyme's active site, thereby blocking the synthesis of adenylosuccinate.[11] This inhibition leads to a depletion of the AMP pool, disrupting numerous cellular processes that depend on adenine nucleotides.

Signaling Pathway Diagram: De Novo Purine Biosynthesis and this compound's Site of Action

Caption: Inhibition of the de novo purine biosynthesis pathway by this compound.

Quantitative Data on Plant Growth Inhibition

The inhibitory effect of this compound has been observed across various plant species. However, detailed quantitative data, such as IC50 values (the concentration of an inhibitor where the response is reduced by half), are not extensively documented in publicly available literature. The primary research from the 1960s describes these effects more qualitatively. The following table summarizes the observed effects based on available information.

| Plant Species | Growth Parameter | Observed Effect | Concentration Range (if available) | Reference |

| Pea (Pisum sativum) | Seedling growth | Stunting of seedlings | Not specified | [4] |

| Wheat (Triticum aestivum) | Seedling growth | Inhibition of growth | Not specified | [7] |

| Various seedlings | Root elongation | Inhibition | Dose-dependent | [12][13] |

| Various seeds | Germination | Inhibition | Dose-dependent | [14][15] |

Note: The dose-response relationships for root elongation and germination are general observations for growth inhibitors and not specifically detailed for this compound in the cited literature.

Experimental Protocols

The following are generalized protocols for assessing the impact of growth inhibitors like this compound on plant development. These can be adapted for specific research questions.

Seed Germination Assay

This assay evaluates the effect of this compound on the germination of seeds.

Materials:

-

Seeds of the target plant species (e.g., Arabidopsis thaliana, lettuce)

-

Petri dishes (9 cm diameter)

-

Filter paper

-

Sterile distilled water

-

This compound stock solution (dissolved in a suitable solvent, e.g., water or DMSO)

-

Growth chamber with controlled light and temperature

Procedure:

-

Prepare a series of this compound solutions of varying concentrations (e.g., 0, 1, 10, 50, 100 µM) by diluting the stock solution with sterile distilled water. A solvent control should be included if a solvent other than water is used.

-

Place two layers of sterile filter paper in each petri dish.

-

Pipette 5 mL of each this compound solution or control solution onto the filter paper in the respective petri dishes.

-

Place a predetermined number of seeds (e.g., 50-100) on the moistened filter paper in each dish.

-

Seal the petri dishes with parafilm to prevent evaporation.

-

Incubate the dishes in a growth chamber under controlled conditions (e.g., 22°C with a 16h light/8h dark cycle).

-

Record the number of germinated seeds (radicle emergence) daily for a period of 7-10 days.

-

Calculate the germination percentage for each concentration.

Seedling Growth Inhibition Assay

This assay measures the effect of this compound on early seedling development, particularly root and shoot elongation.

Materials:

-

Seeds of the target plant species

-

Square petri dishes or multi-well plates

-

Agar-based growth medium (e.g., Murashige and Skoog medium)

-

This compound stock solution

-

Growth chamber

Procedure:

-

Prepare the agar-based growth medium and autoclave.

-

While the medium is still molten, add this compound from a sterile-filtered stock solution to achieve the desired final concentrations. Pour the medium into the plates.

-

Surface-sterilize the seeds (e.g., with 70% ethanol followed by a bleach solution and sterile water rinses).

-

Aseptically place the sterilized seeds on the surface of the agar.

-

Seal the plates and place them vertically in a growth chamber to allow for vertical root growth.

-

After a set period (e.g., 7-14 days), photograph the plates and measure the primary root length and shoot fresh weight of the seedlings using image analysis software.

-

Determine the dose-response relationship and calculate IC50 values if possible.[12]

Workflow Diagram: Plant Growth Inhibition Assay

Caption: General workflow for a plant growth inhibition assay.

Physiological Consequences of Purine Depletion in Plants

The inhibition of adenylosuccinate synthetase and the subsequent depletion of the purine nucleotide pool have widespread consequences for plant physiology. Purine metabolism is intricately linked to nitrogen recycling and overall plant growth.[9][16]

-

Cell Division and Expansion: A shortage of purines directly impacts DNA and RNA synthesis, thereby arresting the cell cycle and inhibiting cell division in meristematic tissues. This leads to a cessation of root and shoot growth.

-

Energy Metabolism: Reduced levels of ATP and GTP impair cellular energy-dependent processes, further contributing to growth inhibition.

-

Nitrogen Metabolism: In many plants, particularly legumes, purine catabolism is a key pathway for nitrogen remobilization and transport.[16][17] Disruption of purine biosynthesis can therefore have secondary effects on nitrogen use efficiency.

-

Stress Responses: There is evidence that purine metabolism is modulated in response to environmental stresses such as drought.[18] The artificial depletion of purines by this compound could potentially mimic or interfere with these stress response pathways.

Conclusion and Future Directions

This compound is a potent inhibitor of plant growth due to its specific targeting of adenylosuccinate synthetase in the de novo purine biosynthesis pathway. While its discovery was in the context of cancer research, it remains a valuable tool for plant biologists to probe the intricacies of nucleotide metabolism and its role in development and stress responses.

Future research could focus on several key areas:

-

Quantitative Structure-Activity Relationship (QSAR) studies: To develop more potent or specific inhibitors based on the this compound scaffold.

-

Elucidation of downstream signaling: While the primary target is known, the full cascade of molecular events following purine depletion in plants is not fully understood.

-

Agricultural applications: Investigating the potential of this compound or its derivatives as herbicides, although considerations of non-target effects and environmental persistence would be paramount.

This guide provides a foundational understanding of this compound's role as a plant growth regulator. For researchers in this field, the specific mechanism of action and the availability of generalized protocols offer a solid starting point for further investigation into the crucial role of purine metabolism in the plant life cycle.

References

- 1. canadacommons.ca [canadacommons.ca]

- 2. This compound, a new growth-inhibitory substance in human tumor systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound, a New Plant-Growth Inhibitor Produced by Fermentation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a New Plant-Growth Inhibitor Produced by Fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Adenylosuccinate synthetase and adenylosuccinate lyase from plant tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Chemical Genetic Screening Procedure for Arabidopsis thaliana Seedlings - PMC [pmc.ncbi.nlm.nih.gov]

- 9. plantae.org [plantae.org]

- 10. Adenylosuccinate synthetase: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Adenylosuccinate synthetase from maize. Purification, properties, and mechanism of inhibition by 5'-phosphohydantocidin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. DSpace [scholarworks.umass.edu]

- 14. Auxin controls seed dormancy through stimulation of abscisic acid signaling by inducing ARF-mediated ABI3 activation in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The pleiotropic effects of the seed germination inhibitor germostatin - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Formation of xanthine and the use of purine metabolites as a nitrogen source in Arabidopsis plants - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]